N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine typically involves the protection of functional groups, coupling reactions, and deprotection steps. The process begins with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The protected amino acid is then coupled with beta-L-fucopyranosylamine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). Finally, the Cbz group is removed under hydrogenation conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving glycosylation and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-D-glucopyranosylamine
- N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-D-galactopyranosylamine
- N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-D-mannopyranosylamine
Uniqueness
N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine is unique due to its specific glycosylation pattern and the presence of the L-fucose moiety. This structural feature distinguishes it from other similar compounds and contributes to its unique biological and chemical properties .
Properties
IUPAC Name |
benzyl N-[6-oxo-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]amino]hexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O7/c1-13-16(24)17(25)18(26)19(29-13)22-15(23)10-6-3-7-11-21-20(27)28-12-14-8-4-2-5-9-14/h2,4-5,8-9,13,16-19,24-26H,3,6-7,10-12H2,1H3,(H,21,27)(H,22,23)/t13?,16-,17+,18?,19+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHPQXZYOTUIEH-QDGOWHKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H](C([C@H](O1)NC(=O)CCCCCNC(=O)OCC2=CC=CC=C2)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747123 |
Source
|
Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35978-96-2 |
Source
|
Record name | N-(6-{[(Benzyloxy)carbonyl]amino}hexanoyl)-6-deoxy-alpha-D-threo-hexopyranosylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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